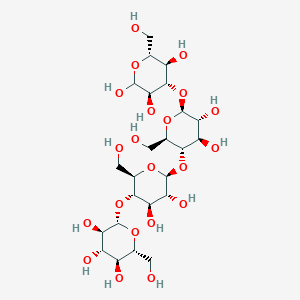
Glc(b1-4)Glc(b1-4)Glc(b1-3)Glc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “Glc(b1-4)Glc(b1-4)Glc(b1-3)Glc” is a tetrasaccharide composed of four glucose molecules linked by beta-glycosidic bonds. This specific arrangement of glucose units is significant in various biological and chemical contexts, particularly in the study of carbohydrates and glycoconjugates.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “Glc(b1-4)Glc(b1-4)Glc(b1-3)Glc” involves the stepwise addition of glucose units through glycosidic bond formation. The process typically employs glycosyl donors and acceptors, with the aid of glycosyltransferases or chemical catalysts. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and ensure the selective formation of the desired glycosidic bonds.
Industrial Production Methods
Industrial production of such oligosaccharides can be achieved through enzymatic synthesis using glycosyltransferases or through chemical synthesis involving multiple protection and deprotection steps. Enzymatic methods are preferred for their specificity and efficiency, while chemical methods offer greater flexibility in modifying the structure of the oligosaccharide.
化学反应分析
Types of Reactions
“Glc(b1-4)Glc(b1-4)Glc(b1-3)Glc” can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the glucose units can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups in the glucose units can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or nitric acid, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under controlled conditions to ensure the selective modification of the glucose units.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield gluconic acid derivatives, while reduction can produce glucitol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to the formation of various glucose derivatives.
科学研究应用
“Glc(b1-4)Glc(b1-4)Glc(b1-3)Glc” has numerous applications in scientific research, including:
Chemistry: It serves as a model compound for studying glycosidic bond formation and carbohydrate chemistry.
Biology: It is used to investigate the role of oligosaccharides in biological processes, such as cell-cell recognition and signaling.
Industry: It is utilized in the production of bioactive compounds and as a precursor for the synthesis of more complex glycoconjugates.
作用机制
The mechanism by which “Glc(b1-4)Glc(b1-4)Glc(b1-3)Glc” exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The beta-glycosidic bonds in the compound influence its stability and reactivity, affecting its biological activity. The pathways involved in its action include glycosylation processes and carbohydrate metabolism.
相似化合物的比较
Similar Compounds
Similar compounds include other oligosaccharides with different glycosidic linkages, such as:
Lactose (Gal(b1-4)Glc): A disaccharide composed of galactose and glucose.
Maltose (Glc(a1-4)Glc): A disaccharide composed of two glucose units linked by an alpha-glycosidic bond.
Cellobiose (Glc(b1-4)Glc): A disaccharide composed of two glucose units linked by a beta-glycosidic bond.
Uniqueness
“Glc(b1-4)Glc(b1-4)Glc(b1-3)Glc” is unique due to its specific arrangement of beta-glycosidic bonds, which confer distinct structural and functional properties. This unique structure makes it valuable for studying the effects of glycosidic linkages on the properties and reactivity of oligosaccharides.
生物活性
The compound Glc(b1-4)Glc(b1-4)Glc(b1-3)Glc, a specific oligosaccharide, has garnered attention in recent years due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structure and Properties
This compound is a complex oligosaccharide composed of glucose units linked through β(1→4) and β(1→3) glycosidic bonds. The structural characteristics of this compound are crucial for its biological activity, influencing how it interacts with various biological systems.
Structural Characteristics
| Linkage | Type | Significance |
|---|---|---|
| β(1→4) | Linear | Common in cellulose; provides structural integrity. |
| β(1→3) | Branched | Involved in immune modulation and cell signaling. |
Biological Activities
Research has demonstrated that this compound exhibits several significant biological activities:
- Immune Modulation : The compound enhances the activity of immune cells, such as macrophages and natural killer cells. This interaction is believed to be mediated by specific receptors that recognize the β-glucan structure, triggering an immune response cascade.
- Antitumor Properties : Studies indicate that polysaccharides similar to this compound can inhibit tumor growth by modulating immune responses and inducing apoptosis in cancer cells .
- Antioxidant Effects : The oligosaccharide exhibits antioxidant properties, potentially protecting cells from oxidative stress and damage .
The biological effects of this compound are primarily attributed to its ability to interact with various proteins and receptors involved in immune responses. These interactions are crucial for understanding how this compound exerts its biological effects.
Interaction Studies
Research has shown that this compound can bind to:
- Immune Cell Receptors : Enhancing the activation of macrophages and NK cells.
- Signaling Pathways : Modulating pathways involved in inflammation and cell survival .
Case Studies
Several studies have explored the therapeutic potential of this compound:
Study 1: Immune Enhancement
A study conducted on mice demonstrated that administration of this compound significantly increased the proliferation of splenic lymphocytes, indicating enhanced immune activity. The results suggested a potential application in immunotherapy for cancer treatment .
Study 2: Antitumor Activity
In vitro studies revealed that this compound could inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis and modulation of cell cycle progression.
Applications
Given its diverse biological activities, this compound has potential applications in:
- Nutraceuticals : As an immune booster.
- Pharmaceuticals : In the development of anticancer therapies.
- Functional Foods : To enhance health benefits through dietary supplementation.
属性
CAS 编号 |
58484-02-9 |
|---|---|
分子式 |
C24H42O21 |
分子量 |
666.6 g/mol |
IUPAC 名称 |
(2R,3S,4R,5R)-3-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C24H42O21/c25-1-6(30)11(32)19(7(31)2-26)43-23-17(38)14(35)21(9(4-28)41-23)45-24-18(39)15(36)20(10(5-29)42-24)44-22-16(37)13(34)12(33)8(3-27)40-22/h2,6-25,27-39H,1,3-5H2/t6-,7+,8-,9-,10-,11-,12-,13+,14-,15-,16-,17-,18-,19-,20-,21-,22+,23+,24+/m1/s1 |
InChI 键 |
KWSHSHAHTORTSY-OKNDTIKYSA-N |
SMILES |
C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O)O)O |
手性 SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O)CO)CO)O)O)O)O |
规范 SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(C=O)O)C(C(CO)O)O)CO)CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















